REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].Cl[CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].CC(C)([O-])C.[K+].Cl>O1CCCC1>[N+:10]([C:3]1[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[C:5]([Cl:9])[C:4]=1[CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])([O-:12])=[O:11] |f:2.3|
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Name
|
|
Quantity
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103 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-40 °C
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Type
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CUSTOM
|
Details
|
with stirring, under nitrogen keeping the temperature at -40° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
|
Details
|
the resulting dark blue solution was stirred for a further 30 minutes
|
Duration
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30 min
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (2.5L and 1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel (70-200 m, 200 g)
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Type
|
WASH
|
Details
|
the product was eluted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1Cl)Cl)Cl)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.8 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |